

# An In-depth Technical Guide to 1-Acetylundoline: Chemical Properties and Structure

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## Compound of Interest

Compound Name: 1-Acetylundoline

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## Abstract

**1-Acetylundoline** (CAS No: 16078-30-1), a derivative of indoline, serves as a versatile intermediate in organic synthesis.[1] Its unique structural features and reactivity make it a valuable building block in the development of pharmaceuticals and agrochemicals.[1] This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of **1-Acetylundoline**, complete with detailed experimental protocols and visualizations to support researchers in their synthetic and analytical endeavors.

## Chemical Properties and Structure

**1-Acetylundoline** is a white crystalline powder at room temperature.[1] It is characterized by the fusion of a benzene ring and a five-membered nitrogen-containing ring, with an acetyl group attached to the nitrogen atom.

## Structural Identifiers

The structural identity of **1-Acetylundoline** is precisely defined by several key identifiers:

- IUPAC Name: 1-(2,3-dihydroindol-1-yl)ethanone[2][3]
- SMILES: CC(=O)N1CCCC2=CC=CC=C21[2][4]

- InChI: InChI=1S/C10H11NO/c1-8(12)11-7-6-9-4-2-3-5-10(9)11/h2-5H,6-7H2,1H3[2][4]
- InChIKey: RNTCWULFNYNFGI-UHFFFAOYSA-N[2][4]

## Physicochemical Data

A summary of the key physicochemical properties of **1-Acetylintoline** is presented in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C <sub>10</sub> H <sub>11</sub> NO	[1][2][5]
Molecular Weight	161.20 g/mol	[1][3][4]
Melting Point	100-106 °C	[1][4][5]
Appearance	White crystalline powder	[1]
Purity	≥ 98% (HPLC)	[1]
CAS Number	16078-30-1	[1][4]

## Molecular Structure Visualization

The two-dimensional chemical structure of **1-Acetylintoline** is depicted below, illustrating the connectivity of atoms within the molecule.

Figure 1: 2D Structure of **1-Acetylintoline**

## Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of **1-Acetylintoline**.

### Synthesis of 1-Acetylintoline via Acetylation of Indoline

This protocol describes a common method for the preparation of **1-Acetylintoline** through the N-acetylation of indoline using acetic anhydride.

Materials:

- Indoline
- Acetic anhydride
- Pyridine (or another suitable base like triethylamine)
- Dichloromethane (DCM) or another suitable aprotic solvent
- Saturated aqueous sodium bicarbonate solution
- Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- In a clean, dry round-bottom flask, dissolve indoline in dichloromethane.
- To the stirred solution, add pyridine (acting as a catalyst and acid scavenger).
- Cool the mixture in an ice bath.
- Slowly add acetic anhydride dropwise to the cooled solution.
- After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- The crude **1-Acetylmindoline** can be further purified by recrystallization or column chromatography.

## Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of **1-Acetylmindoline**.

Instrumentation and Sample Preparation:

- Spectrometer: A 400 MHz or 500 MHz NMR spectrometer.
- Sample Preparation: Dissolve approximately 5-10 mg of the purified **1-Acetylmindoline** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in a 5 mm NMR tube.<sup>[6]</sup>
- Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).

<sup>1</sup>H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse experiment.
- Number of Scans: 16-64 (depending on concentration).
- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-12 ppm.

<sup>13</sup>C NMR Acquisition Parameters:

- Pulse Program: Standard proton-decoupled single-pulse sequence with NOE.

- Number of Scans: 1024 or more (due to the low natural abundance of  $^{13}\text{C}$ ).
- Relaxation Delay: 2 seconds.
- Spectral Width: 0-200 ppm.

Data Processing:

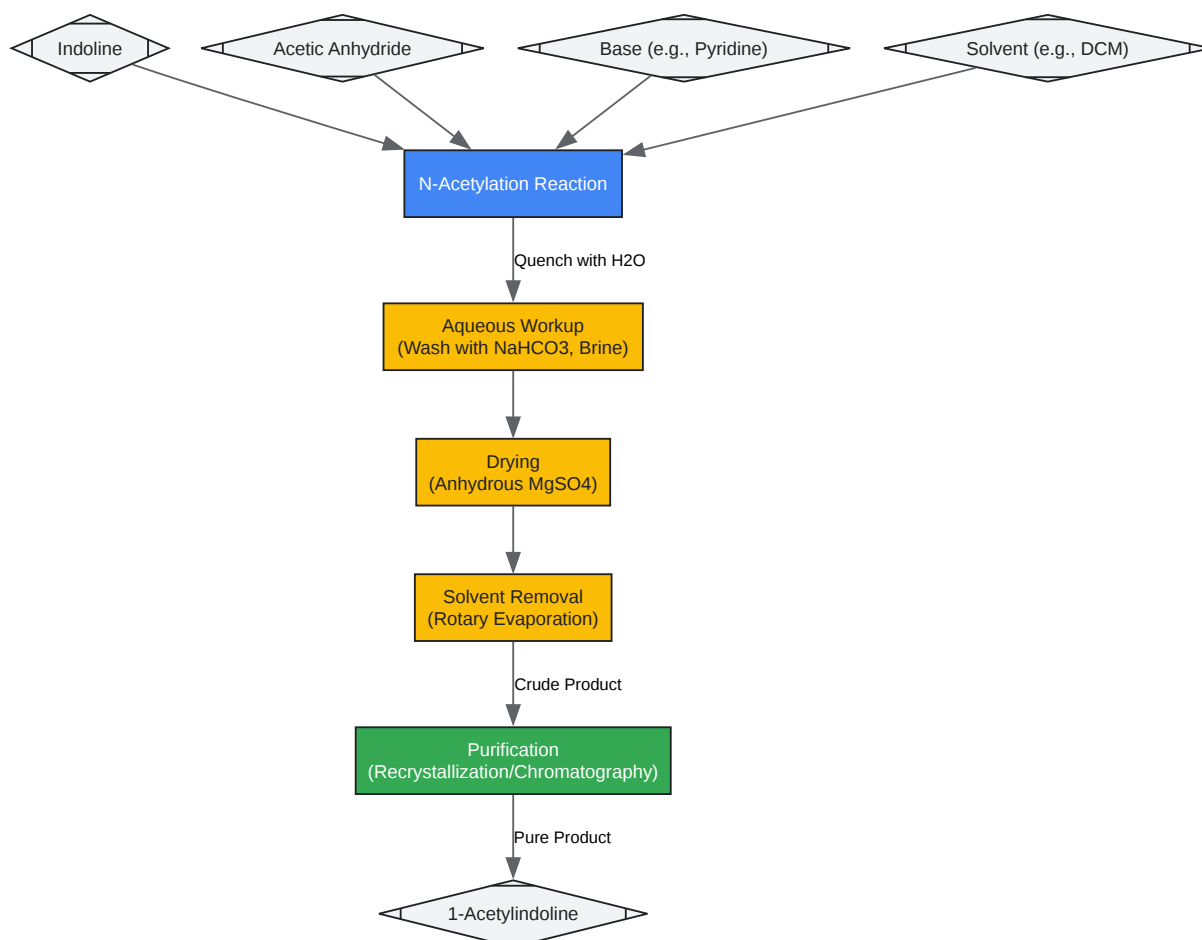
- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase the spectrum and perform baseline correction.
- Calibrate the chemical shift axis using the residual solvent peak or TMS.
- Integrate the signals in the  $^1\text{H}$  NMR spectrum to determine the relative proton ratios.

## Reactivity and Synthetic Applications

**1-Acetylintoline** is a valuable intermediate in a variety of organic transformations. Its acetylated nitrogen modifies the reactivity of the indoline core, making it a useful substrate for further functionalization.

## Synthetic Workflow: Acetylation of Indoline

The synthesis of **1-Acetylintoline** from indoline is a fundamental reaction that introduces the acetyl protecting group and serves as a precursor for more complex molecules.



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**Figure 2:** General workflow for the synthesis of **1-Acetylindoline**.

## Safety and Handling

**1-Acetylindoline** should be handled in a well-ventilated area. Suitable protective clothing, including gloves and eye protection, should be worn to avoid contact with skin and eyes. Avoid

the formation of dust and aerosols. Store the container tightly closed in a dry, cool, and well-ventilated place.

## Conclusion

**1-Acetyldoline** is a key chemical intermediate with well-defined structural and physicochemical properties. The experimental protocols provided in this guide for its synthesis and characterization offer a practical resource for researchers. Its utility in organic synthesis underscores its importance in the development of novel molecules for various applications, including pharmaceuticals and materials science.

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